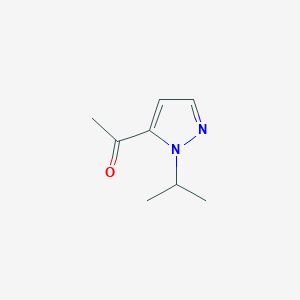
1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one is an organic compound with the molecular formula C8H12N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-isopropyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(1-Isopropyl-1H-pyrazol-5-yl)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups such as amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: 1-(1-Isopropyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Isopropyl-1H-pyrazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(1-Isopropyl-1H-pyrazol-5-yl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different chemical properties and reactivity.
1-Isopropyl-1H-pyrazol-5-ylboronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(2-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(7(3)11)4-5-9-10/h4-6H,1-3H3 |
InChIキー |
DVYCHBPDMMAXQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



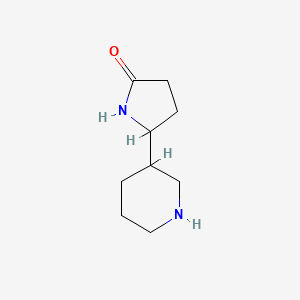
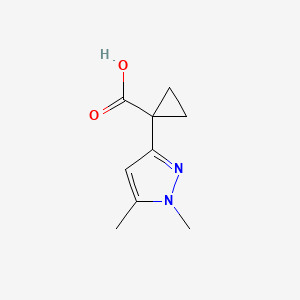

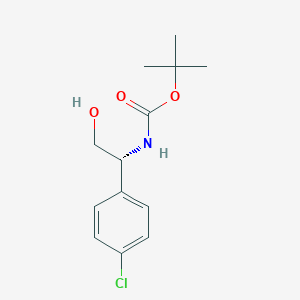

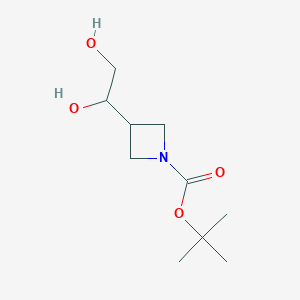
![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)



